

Comparative Structural Elucidation: ¹³C NMR Assignment of 5-Hydroxyflavanone

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Compound of Interest

Compound Name: 5-hydroxyflavanone

CAS No.: 22701-17-3

Cat. No.: B600477

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Executive Summary

The "Chelated Carbonyl" Diagnostic

For researchers isolating or synthesizing flavonoids, distinguishing **5-hydroxyflavanone** from its isomers (e.g., 7-hydroxyflavanone) or non-chelated analogues is a critical structural challenge. The defining feature of **5-hydroxyflavanone** is the Intramolecular Hydrogen Bond (IMHB) formed between the hydroxyl proton at C5 and the carbonyl oxygen at C4.

This guide provides a comparative analysis of the

¹³C NMR spectral signatures driven by this interaction. Unlike standard flavanones, the 5-hydroxy derivative exhibits a characteristic deshielding of the carbonyl carbon (C4) and a distinct shielding pattern on the A-ring, serving as a self-validating spectral fingerprint.

Experimental Protocol: The Self-Validating System

To ensure reproducible assignments, the following protocol synthesizes pulse sequence selection with solvent logic.

Solvent Selection Strategy

- Primary Solvent: Chloroform-d (CDCl₃)

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- Rationale: CDCl₃

is non-polar and does not compete for hydrogen bonding. It preserves the intramolecular H-bond between 5-OH and 4-C=O, rendering the 5-OH proton as a sharp, downfield singlet (~12.0 ppm) and maximizing the deshielding effect on C4.

- Alternative: DMSO-d₆
 - Use Case: Only if solubility is poor. Be aware that DMSO is a strong H-bond acceptor; it may compete with the carbonyl, broadening the OH signal and slightly shielding the C4 resonance compared to CDCl₃

Acquisition Workflow

Instrument: 400 MHz (minimum) recommended for resolving quaternary carbons.

- Sample Prep: Dissolve 10–20 mg of compound in 0.6 mL CDCl₃
 - . Filter through cotton to remove particulates (paramagnetic impurities broaden relaxation).
- 1D
H NMR: Acquire first to confirm the presence of the chelated hydroxyl proton (>11.5 ppm).
- 1D
C {
H} (Broadband Decoupled):
 - Relaxation Delay (D1): Set to 2–3 seconds. Quaternary carbons (C4, C5, C9, C10) have long relaxation times.
 - Scans: Minimum 1024 scans for adequate S/N on quaternary peaks.
- DEPT-135: Essential for distinguishing CH/CH₂

(positive) from CH

(negative) and Cq (silent).

- Target: C2 (CH) vs C3 (CH

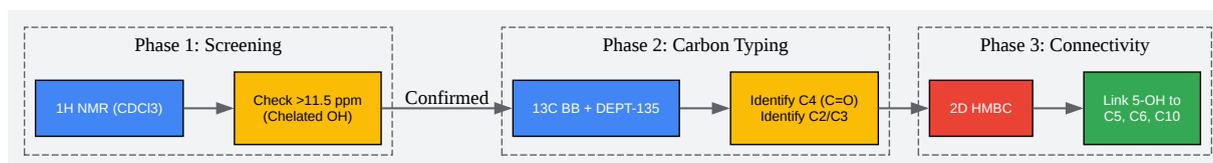
).

- 2D HMBC (Heteronuclear Multiple Bond Correlation):

- Critical Step: Set long-range coupling delay to 8 Hz (

). This links the chelated proton (5-OH) to C5, C6, and C10, unambiguously anchoring the A-ring assignment.

Assignment Logic Visualization



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Figure 1: Step-by-step logic flow for assigning **5-hydroxyflavanone**, prioritizing the detection of the chelated proton.

Comparative Analysis: 5-Hydroxyflavanone vs. Alternatives

The following table contrasts **5-hydroxyflavanone** with its non-chelated parent (Flavanone) and its isomer (7-Hydroxyflavanone).

Key Insight: The "Alternative" here is often a structural isomer. Note how the C4 (Carbonyl) and C5 (Ipso) shifts change drastically based on the presence of the H-bond.

Table 1: Comparative C Chemical Shifts (ppm in CDCl)

Carbon Position	Type	5-Hydroxyflavone (Target)	Flavanone (Parent)	7-Hydroxyflavone (Isomer)	Mechanistic Driver
C4 (C=O)	Cq	196.0 - 198.0	191.5 - 192.5	190.0 - 192.0	IMHB Deshielding: 5-OH pulls electron density from C=O.
C2	CH	78.5 - 79.5	79.0 - 80.0	79.0 - 80.0	Proximity to B-ring (Minimal change).
C3	CH	43.0 - 43.5	44.0 - 45.0	43.5 - 44.5	C-ring conformation.
C5	Cq-O	164.0 - 165.0	128.0 - 129.0	128.5 - 129.5	Ipsso Effect: Direct attachment of Oxygen.
C6	CH	96.0 - 97.0	121.0 - 122.0	110.0 - 111.0	Ortho Shielding: Resonance form puts (-) charge here.
C7	Cq/CH	164.0 - 165.0 (if OH)	133.0 - 134.0	163.0 - 165.0	In 5-OH, this is C-H; in 7-OH, this is C-OH.

C8	CH	95.0 - 96.0	118.0 - 119.0	103.0 - 104.0	Para Shielding: Resonance effect from 5- OH.
C10	Cq	103.0 - 104.0	121.0 - 122.0	114.0 - 115.0	Bridgehead carbon affected by A- ring resonance.

Note: Values are approximate ranges derived from Agrawal [1] and standard flavonoid databases. Exact values depend on concentration and specific B-ring substitution.

Mechanistic Insight: The Intramolecular Hydrogen Bond[1]

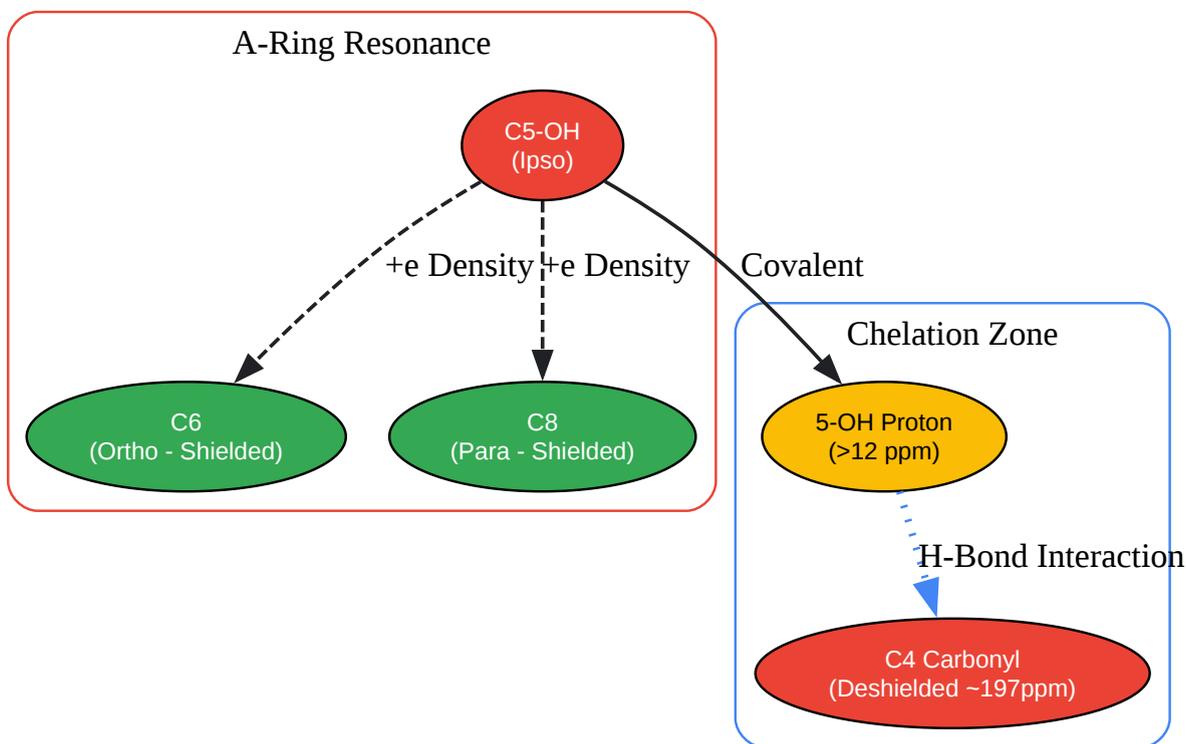
Understanding why the shifts occur allows you to predict spectra for derivatives.

The Deshielding Mechanism

In **5-hydroxyflavanone**, the hydrogen bond forms a stable 6-membered pseudo-ring.

- Proton (H): Locked between two oxygens. Extremely deshielded (>12 ppm).[1]
- Carbonyl (C4): The H-bond polarizes the C=O bond, reducing electron density at the carbon. This causes a downfield shift (higher ppm) compared to the non-chelated ketone.
- Ortho/Para Carbons (C6, C8): The oxygen at C5 is an electron donor by resonance. This pumps electron density into the ortho (C6, C10) and para (C8) positions, causing significant upfield shielding (<100 ppm).

Structural Topology Diagram



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Figure 2: The electronic consequences of the 5-OH group.[1] The H-bond deshields C4, while resonance shields C6 and C8.

References

- Agrawal, P.K. (1989). Carbon-13 NMR of Flavonoids. Elsevier Science. (The seminal text for flavonoid NMR assignment).
- Mabry, T.J., Markham, K.R., & Thomas, M.B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Foundational protocols for UV and NMR shift reagents).
- Wawer, I. & Zielinska, A. (2001).

C CP/MAS NMR studies of flavonoids: Intramolecular hydrogen bonding. Magnetic Resonance in Chemistry, 39(7), 374-380. (Detailed analysis of the IMHB effect on chemical shifts).

- PubChem Compound Summary. (2024). **5-Hydroxyflavanone** Spectral Data. National Library of Medicine.

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Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
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